Angiotensin I - 484-42-4

Angiotensin I

Catalog Number: EVT-259945
CAS Number: 484-42-4
Molecular Formula: C62H89N17O14
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin I is a decapeptide hormone and a vital component of the Renin-Angiotensin System (RAS), a hormonal cascade crucial for regulating blood pressure and fluid balance. [, , ] It is primarily known as the precursor to Angiotensin II, a potent vasoconstrictor, and plays a critical role in various physiological processes. [, , , ] Angiotensin I itself exhibits limited biological activity compared to its successor, Angiotensin II. [, ]

Synthesis Analysis

Angiotensin I is generated from angiotensinogen, a glycoprotein primarily produced by the liver, through enzymatic cleavage by renin, an enzyme mainly secreted by the kidneys. [, , ] This process represents the rate-limiting step in the RAS cascade. [] While the majority of Angiotensin I originates from this systemic pathway, several studies highlight the existence of local or tissue-based RAS, capable of generating Angiotensin I independently within various organs, including the heart and kidneys. [, , ]

Molecular Structure Analysis

The most significant chemical reaction involving Angiotensin I is its conversion to Angiotensin II. [, , ] This conversion is primarily catalyzed by Angiotensin-Converting Enzyme (ACE), a zinc metallopeptidase predominantly located in the pulmonary endothelium. [, , , ] ACE cleaves the His-Leu dipeptide from the C-terminus of Angiotensin I, yielding the active octapeptide Angiotensin II. [, ]

Beyond ACE, other enzymes contribute to Angiotensin I metabolism. Research indicates that leukocyte cathepsin G, particularly prevalent in neutrophils, possesses Angiotensin I-converting activity. [, ] Additionally, chymase, a serine protease found in mast cells, can convert Angiotensin I to Angiotensin II. []

Mechanism of Action

While Angiotensin I possesses minimal intrinsic vasoactivity, its primary mechanism of action involves its conversion to Angiotensin II, the main effector molecule of the RAS. [, , ] Angiotensin II exerts its physiological effects by binding to specific receptors, predominantly the Angiotensin II Type 1 (AT1) receptor. [, , ] Activation of AT1 receptors, primarily located on vascular smooth muscle cells, triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone release from the adrenal glands, and other physiological responses that contribute to blood pressure regulation and fluid homeostasis. [, , ]

Physical and Chemical Properties Analysis

Limited information is available on the specific physical and chemical properties of Angiotensin I. As a peptide hormone, it is soluble in aqueous solutions. []

Applications
  • Research Tool in Cardiovascular Physiology: Angiotensin I serves as a crucial tool for investigating the complexities of the RAS and its role in cardiovascular physiology. [, , , ] Studies utilize Angiotensin I to investigate its conversion to Angiotensin II in various tissues and under different physiological conditions, such as hemorrhagic shock [] and myocardial ischemia. []
  • Elucidating the Role of ACE and Other Enzymes: Angiotensin I plays a vital role in delineating the enzymatic activities of ACE, chymase, and other proteases involved in its conversion to Angiotensin II. [, , ]
  • Investigating Angiotensin Receptor Pharmacology: Researchers employ Angiotensin I to characterize and differentiate Angiotensin II receptor subtypes (AT1 and AT2) and their specific roles in mediating the physiological effects of Angiotensin II. [, , ] This includes investigating the pharmacological properties of novel Angiotensin II receptor antagonists. [, ]
  • Understanding Disease Pathophysiology: Angiotensin I serves as a valuable tool for studying the involvement of the RAS in the pathogenesis of various cardiovascular and renal diseases, including hypertension, heart failure, and atherosclerosis. [, , , ] For instance, research has explored the contribution of Angiotensin I conversion and Angiotensin II levels in the development of atherosclerosis and the potential therapeutic benefits of ACE inhibitors. [, ]
Future Directions
  • Further Characterization of Local RAS: Future research should focus on further characterizing the local or tissue-based RAS in various organs and its contribution to both physiological and pathological states. This includes investigating the specific enzymes involved in Angiotensin I generation and degradation within different tissues. [, ]
  • Exploring Alternative Angiotensin-Generating Pathways: Given the identification of ACE-independent pathways for Angiotensin II formation, further investigation into the enzymes involved and their regulation in various physiological and pathological conditions is warranted. [, ]
  • Developing Novel Therapeutic Strategies: Understanding the intricacies of Angiotensin I processing and the roles of different Angiotensin II receptor subtypes may pave the way for developing more targeted and effective therapeutic interventions for cardiovascular and renal diseases. [, , ]

Angiotensin II

Compound Description: Angiotensin II is an octapeptide hormone that is a potent vasoconstrictor and a primary effector molecule of the renin-angiotensin system (RAS) [, , ]. It is formed by the action of angiotensin-converting enzyme (ACE) on angiotensin I. Angiotensin II exerts its effects by binding to two main receptor subtypes, AT1 and AT2, with most of its known cardiovascular actions mediated by the AT1 receptor [, ]. These actions include aldosterone synthesis stimulation, promotion of body salt and fluid retention, and induction of cellular growth and proliferation in cardiovascular and renal tissues [, ].

Relevance: Angiotensin II is the direct product of Angiotensin I conversion by ACE. Understanding the relationship between these two compounds is crucial for studying the RAS and its role in cardiovascular and renal regulation. Several studies highlighted in the provided papers investigate the conversion process of Angiotensin I to Angiotensin II, the factors influencing this conversion (e.g., ACE inhibitors), and the subsequent physiological effects of Angiotensin II [, , , , , , , , , , , , , , , ].

Angiotensin III

Compound Description: Angiotensin III is a heptapeptide hormone formed by the action of aminopeptidases on angiotensin II []. While less potent than Angiotensin II, it retains some biological activity within the renin-angiotensin system, particularly in relation to aldosterone release [].

Relevance: As a metabolite of Angiotensin II, which itself is formed from Angiotensin I, Angiotensin III represents a downstream effector within the RAS cascade []. This highlights the interconnected nature of these peptides in regulating blood pressure and fluid balance. Several studies in the provided papers examine the relative potencies and activities of Angiotensin I, II, and III [, , ].

Angiotensin IV

Compound Description: Angiotensin IV is a hexapeptide fragment derived from the further metabolism of angiotensin II by aminopeptidases []. It is believed to have unique biological activities, potentially distinct from those of angiotensin II, although its precise role in the renin-angiotensin system is still under investigation [].

Relevance: Like Angiotensin III, Angiotensin IV represents a further breakdown product of Angiotensin II and thus indirectly linked to Angiotensin I metabolism []. Although less is known about its specific functions, it contributes to the complexity of the RAS cascade.

[Sar1, Tyr(125I)4]Angiotensin II

Compound Description: This compound is a radiolabeled analog of angiotensin II, where Sar represents sarcosine and Tyr(125I) represents monoiodinated tyrosine []. This compound is commonly used in research as a ligand for studying the binding characteristics and distribution of angiotensin II receptors.

Relevance: This radiolabeled analog helps researchers understand how Angiotensin II, and by extension Angiotensin I, interacts with its receptors, providing insights into the mechanisms of action and potential drug targets within the RAS [].

[Sar1]Angiotensin II

Compound Description: This compound is an analog of angiotensin II where the first amino acid is replaced with sarcosine []. This modification often imparts resistance to degradation while retaining biological activity at the angiotensin II receptor.

Relevance: This analog, often used in research, allows scientists to study the effects of sustained angiotensin II receptor activation, mimicking the prolonged actions that might occur with elevated Angiotensin II levels downstream of Angiotensin I conversion [].

[8-(OMe)tyr]-Angiotensin II

[8-tyr]-Angiotensin II

[8-ala]-Angiotensin II

[5-ileu,8-(3-amino-4-phenylbutyric acid)]-angiotensin II ([8-APB]-angiotensin II)

[5-ileu,8-(DL-3-amino-3′-phenylisobutyric acid)]-angiotensin II ([8-APIB]-angiotensin II)

[1-asp(NH2),5-val]-angiotensin II

Compound Description: These compounds are a series of synthetic analogs of Angiotensin II, each with specific modifications at various amino acid positions []. These modifications are designed to investigate the structure-activity relationship of Angiotensin II, determining which structural features are essential for its biological activities, such as its interaction with receptors and its ability to stimulate catecholamine release [].

Relevance: Studying these analogs provides valuable insights into the specific structural requirements for Angiotensin II activity, which can inform the development of more selective and targeted drugs that modulate the RAS downstream of Angiotensin I [].

Tetradecapeptide Renin Substrate

Compound Description: Tetradecapeptide renin substrate is a synthetic peptide that mimics the portion of the natural angiotensinogen molecule cleaved by renin to produce angiotensin I []. This synthetic substrate is commonly used in assays for measuring renin activity.

Relevance: This substrate allows for the direct assessment of renin activity, the rate-limiting step in the production of angiotensin I []. Understanding renin activity is crucial for evaluating the overall activity of the RAS and its contribution to various physiological and pathological conditions.

Rat Plasma Renin Substrate

Compound Description: This refers to the naturally occurring precursor protein in rat plasma that is cleaved by renin to produce Angiotensin I [].

Relevance: Studying the natural substrate helps researchers understand the physiological context of Angiotensin I generation and the factors influencing renin activity in a living organism [].

Bradykinin

Compound Description: Bradykinin is a peptide hormone that acts as a potent vasodilator and is involved in inflammatory responses. It is degraded by angiotensin-converting enzyme (ACE) [, , ].

Relevance: Bradykinin's degradation by ACE creates a regulatory link between the RAS and the Kallikrein-Kinin System (KKS). ACE inhibitors, while increasing Angiotensin I levels, can also lead to bradykinin accumulation, contributing to their vasodilatory and potentially beneficial side effects [, , ].

Properties

CAS Number

484-42-4

Product Name

Angiotensin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C62H89N17O14

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Angiotensin I, ile(5)-; (Ile5)-Ang I; Angiotensin I 5-isoleucine; 5-Isoleucine-angiotensin I;

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.